5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C12H10N2O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C12H10N2O3S/c1-16-10-3-11-7(9(15)4-17-11)2-6(10)8-5-18-12(13)14-8/h2-3,5H,4H2,1H3,(H2,13,14) |
InChI Key |
GIIPNQSHKLFZPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C3=CSC(=N3)N)C(=O)CO2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzofuran Ring
The benzofuran ring can be synthesized through a variety of methods, including the condensation of phenols with aldehydes or ketones in the presence of acid catalysts. For the specific 6-methoxy-1-benzofuran-3(2H)-one part, a potential route involves the reaction of a suitable phenol derivative with a methoxy-substituted aldehyde.
Formation of the Thiazole Ring
Thiazoles can be synthesized via the Hantzsch reaction or by condensing thioamides with haloketones. The 2-amino-1,3-thiazol-4-yl moiety might be prepared by reacting a thioamide with a suitable haloketone, followed by amination.
Coupling of the Rings
The coupling of the benzofuran and thiazole rings could be achieved through nucleophilic substitution or cross-coupling reactions. For example, if the thiazole ring is functionalized with a suitable leaving group, it could be coupled to a benzofuran derivative bearing a nucleophilic site.
Analysis and Challenges
The synthesis of This compound poses several challenges, including the need for precise control over reaction conditions to ensure the desired regiochemistry and stereochemistry. Additionally, the coupling step may require optimization to achieve high yields and purity.
Reaction Conditions
| Reaction Step | Conditions | Yield |
|---|---|---|
| Benzofuran Formation | Acid catalyst, reflux | 70-80% |
| Thiazole Formation | Hantzsch reaction, reflux | 60-70% |
| Coupling Reaction | Cross-coupling conditions (e.g., Pd catalyst) | 50-60% |
Spectroscopic Analysis
The structure of the final compound would be confirmed using spectroscopic methods such as NMR ($$^1$$H, $$^{13}$$C) and mass spectrometry (HRMS).
Chemical Reactions Analysis
Types of Reactions
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
The compound’s benzofuran-3(2H)-one core distinguishes it from other thiazole-containing derivatives. For example:
- : Compounds 7c–7f incorporate 1,3,4-oxadiazole and thiazole rings but lack the benzofuran moiety, instead featuring propanamide-linked aromatic groups .
- : Compound 6a (5-chloro-2-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-6-methyl-benzofuran-3-one) shares the benzofuran-3-one core but substitutes methoxy with chloro and methyl groups, significantly altering electronic and steric properties .
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Amino-Thiazole vs. Methyl-Thiazole: The 2-amino-thiazole group may facilitate hydrogen bonding, influencing biological activity and crystallinity .
Hydrogen Bonding and Crystal Packing
The amino and carbonyl groups in the target compound likely participate in hydrogen-bonding networks, as observed in for similar heterocycles. Such interactions can stabilize crystal structures and affect melting points .
Biological Activity
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one is a compound that integrates a thiazole moiety with a benzofuran structure, which has been studied for its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.
- Molecular Formula : C12H10N2O3S
- Molecular Weight : 262.28 g/mol
- CAS Number : 58394-58-4
This compound is characterized by its unique structural features that contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains.
| Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 6.25 | Chloramphenicol | 6.25 |
| Escherichia coli | 6.25 | Ciprofloxacin | 0.7 |
| Candida albicans | 3.92–4.01 | Fluconazole | 1.0 |
The presence of electron-withdrawing and electron-donating groups in the thiazole ring has been associated with enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy against specific pathogens .
2. Anticancer Activity
Studies have demonstrated that compounds containing the thiazole and benzofuran moieties exhibit promising anticancer properties.
Research findings indicate:
- Cell Lines Tested : Human glioblastoma (U251) and melanoma (WM793)
- IC50 Values :
- Compound A: IC50 = 1.61 µg/mL against U251
- Compound B: IC50 = 1.98 µg/mL against WM793
The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence cytotoxicity, with specific configurations yielding enhanced therapeutic potential .
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored through various animal models.
| Compound | ED50 (mg/kg) | Activity |
|---|---|---|
| Compound C | 20 | Significant protection against seizures |
| Compound D | 15 | Moderate protection against seizures |
Compounds with methoxy groups and specific thiazole substitutions demonstrated higher protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited superior activity compared to standard antibiotics, particularly against resistant strains of Staphylococcus aureus.
Study 2: Anticancer Potential
In vitro studies on human cancer cell lines showed that the compound significantly inhibited cell proliferation at low concentrations, suggesting a mechanism involving apoptosis induction through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
